Benzazepinone
Overview
Description
Benzazepinone is a heterocyclic compound featuring a seven-membered ring fused to a benzene ringThis compound derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer treatments .
Scientific Research Applications
Benzazepinone and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex natural products and drug discovery.
Biology: Investigated for their biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and as intermediates in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzazepinone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of isatin or its derivatives with α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide at room temperature . Another method includes the transition metal-catalyzed reactions such as ring-closing metathesis of dimethylidene precursors or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .
Industrial Production Methods: Industrial production of this compound derivatives often involves multicomponent reactions due to their efficiency and high yield. These methods are advantageous as they reduce waste and are more sustainable compared to traditional multistep synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzazepinone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using suitable reducing agents to yield hydrogenated derivatives.
Substitution: Substitution reactions, particularly involving halogenated derivatives, are common in the synthesis of this compound analogs.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, N-hydroxyphthalimide, ambient temperature to 70°C.
Reduction: Various reducing agents, depending on the desired product.
Substitution: Halogenated precursors, appropriate solvents, and catalysts.
Major Products:
Oxidation: Tetracyclic quinoline derivatives.
Reduction: Hydrogenated this compound derivatives.
Substitution: Various substituted this compound analogs.
Mechanism of Action
The mechanism of action of benzazepinone involves its interaction with specific molecular targets. For example, certain this compound derivatives act as chemokine receptor antagonists, inhibiting the CCR2 and CCR5 receptors, which play crucial roles in inflammatory processes . The binding of this compound to these receptors disrupts the signaling pathways involved in the recruitment and trafficking of immune cells, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Quinoline: Benzene fused with a nitrogen-containing heterocyclic ring.
Benzodiazepine: Benzene fused with a seven-membered diazepine ring.
Hydrogenated Benzazepines: Benzazepine derivatives with a hydrogenated heterocyclic ring.
Uniqueness: Benzazepinone is unique due to its seven-membered ring structure fused to a benzene ring, which provides a versatile scaffold for drug development. Its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-benzazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQMNFRCBKOMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CC(=O)N=C2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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